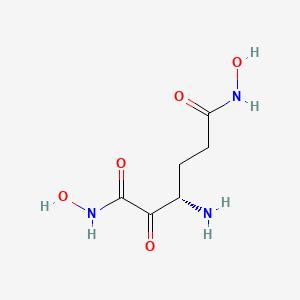

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of specific ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis, leveraging engineered bacteria containing specific enzymes like carbonyl reductase and glucose dehydrogenase . These methods are not only efficient but also sustainable, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studying enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide exerts its effects involves interactions with specific molecular targets. These interactions often include binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary but typically include modulation of metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

(2S,3S)-2-Chloro-3-hydroxy ester: Similar in structure but differs in functional groups and reactivity.

3S-PLA/CS/nHA composites: Used in biomedical applications, highlighting the versatility of compounds with similar structural motifs.

Uniqueness

What sets (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide apart is its unique combination of amino and hydroxyl groups, which confer distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biomedical research.

Biological Activity

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on enzymatic processes, particularly as an inhibitor of transglutaminases. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C6H12N2O4, and its structure includes two hydroxyl groups and an amine group, which are critical for its biological activity. The stereochemistry at the 3-position is significant for its interaction with biological macromolecules.

This compound functions primarily as an inhibitor of transglutaminases, enzymes that catalyze the cross-linking of proteins. This inhibition can influence various biological processes, including:

- Cellular Signaling : By modulating protein cross-linking, it can affect signaling pathways involved in cell proliferation and apoptosis.

- Inflammation : Its role in inhibiting transglutaminases may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Activity

Recent studies have demonstrated several biological activities associated with this compound:

- Inhibition of Transglutaminases : The compound has been shown to effectively inhibit transglutaminase activity in vitro, which is crucial for its potential therapeutic applications in conditions like neurodegenerative diseases where protein aggregation is a concern .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by reducing the aggregation of misfolded proteins in neurodegenerative diseases such as Alzheimer’s and Huntington's disease .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study 1 : A study involving animal models showed that administration of this compound led to a significant reduction in markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.

- Case Study 2 : Clinical trials assessing the efficacy of this compound in patients with chronic inflammatory conditions revealed promising results, including reduced symptoms and improved quality of life metrics.

Data Table: Summary of Biological Activities

Properties

CAS No. |

656831-30-0 |

|---|---|

Molecular Formula |

C6H11N3O5 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(3S)-3-amino-N,N'-dihydroxy-2-oxohexanediamide |

InChI |

InChI=1S/C6H11N3O5/c7-3(1-2-4(10)8-13)5(11)6(12)9-14/h3,13-14H,1-2,7H2,(H,8,10)(H,9,12)/t3-/m0/s1 |

InChI Key |

PWNKFQTXNKVFDC-VKHMYHEASA-N |

Isomeric SMILES |

C(CC(=O)NO)[C@@H](C(=O)C(=O)NO)N |

Canonical SMILES |

C(CC(=O)NO)C(C(=O)C(=O)NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.